5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol is a fluorinated heterocyclic compound with the molecular formula and a molecular weight of 152.13 g/mol. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core and a hydroxyl group at the 4-position. It has garnered attention in medicinal chemistry due to its biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers and other diseases.
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves the reaction of 5-hydroxy-7-azaindole with fluorinating agents under controlled conditions. The process can be summarized in the following steps:
Industrial production methods are adaptations of laboratory techniques, ensuring scalability while maintaining safety and cost-effectiveness.
The molecular structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol features:
The compound's structural formula can be represented as follows:
This structure allows for various interactions with biological targets, particularly enzymes involved in signaling pathways related to cancer progression.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol can undergo several chemical reactions:
Common reagents used include halogens for substitution reactions and oxidizing agents for oxidation processes. The major products from these reactions often include substituted derivatives that may exhibit different biological activities.
The primary mechanism of action for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with fibroblast growth factor receptors (FGFRs). The compound inhibits FGFR activity, leading to alterations in several biochemical pathways:
Biochemically, this compound affects pathways such as RAS–MEK–ERK and PI3K–Akt, which are crucial for cell survival and growth regulation .
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and during synthesis processes.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol has several significant applications in scientific research:
Research continues to explore its efficacy in various therapeutic contexts, particularly within oncology where targeting FGFRs has shown promise in clinical settings .
The systematic IUPAC name 5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol unambiguously defines this fused bicyclic heteroaromatic system. The name specifies:
Structural validation arises from multiple analytical techniques:
OC1=C2C(NC=C2)=NC=C1F
encodes the connectivity, confirming the hydroxyl group's adjacency to the fluorine on the pyridine moiety and the pyrrolic NH [3] [6]. Table 1: Structural Identifiers of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 1203499-60-8 | [1] [3] [6] |
Molecular Formula | C₇H₅FN₂O | [1] [3] [6] |
Exact Mass | 152.0386 Da | [6] |
Canonical SMILES | OC1=C2C(NC=C2)=NC=C1F | [3] |
Alternative SMILES | C1=CNC2=C1C(=O)C(=CN2)F (Keto form) | [6] |
InChIKey | AQUOCUZXCLCYDQ-UHFFFAOYSA-N | [3] [6] |
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G(d,p)) reveal significant electronic perturbations due to fluorine substitution:
Table 2: Computed Quantum Mechanical Parameters (DFT, B3LYP/6-311G(d,p)) [5] [9]
Parameter | Value | Chemical Implication |
---|---|---|
HOMO Energy | -6.8 eV | High nucleophilicity at pyrrole C3 and O(4) |
LUMO Energy | -2.3 eV | Electrophilicity at C5/C6; susceptibility to nucleophilic attack |
HOMO-LUMO Gap | 4.5 eV | Moderate kinetic stability |
Molecular Dipole Moment | 5.0 Debye | Strong polarity enhancing solvation in polar solvents |
C5-F Bond Length | 1.35 Å | Shorter than typical C-F due to ring strain and electron withdrawal |
N1-C7a Bond Order | 1.45 (Wiberg Index) | Partial double-bond character restricting N-H rotation |
Hydrogen Bonding:
Aromaticity:
Electronic and bioactivity profiles vary dramatically across pyrrolopyridine isomers:
Table 3: Comparative Analysis of Key Pyrrolopyridine Isomers [2] [5] [9]
Isomer | HOMO (eV) | LogP | Topological PSA (Ų) | Key Bioactivity Differences |
---|---|---|---|---|
5-Fluoro-[2,3-b] (Target) | -6.8 | 1.41 | 44.9 | Kinase inhibition scaffold; antiviral leads |
Pyrrolo[3,4-c]pyridine | -7.1 | 0.95 | 58.2 | Potent GPR119 agonists (antidiabetic); aldose reductase inhibitors |
Pyrrolo[3,2-b]pyridine | -6.5 | 1.80 | 36.7 | FMS kinase inhibition (anticancer/antiarthritic) |
Pyrrolo[3,2-c]pyridine | -7.3 | 2.10 | 41.3 | Superior thrombin inhibition vs. [2,3-c] isomer |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: